N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Description
N-[4-(1H-Pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a cyclohexyl core substituted with a pyrazole ring at the 4-position and a 3-(trifluoromethyl)phenylacetamide moiety. This structure combines conformational rigidity (from the cyclohexyl group) with electron-withdrawing properties (via the trifluoromethyl group), which may enhance metabolic stability and receptor binding .
Properties
IUPAC Name |
N-(4-pyrazol-1-ylcyclohexyl)-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c19-18(20,21)14-4-1-3-13(11-14)12-17(25)23-15-5-7-16(8-6-15)24-10-2-9-22-24/h1-4,9-11,15-16H,5-8,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPPGYIFNZAMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC(=CC=C2)C(F)(F)F)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the cyclohexyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. The cyclohexyl group is then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Biological Activity
N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide, a compound featuring a pyrazole moiety, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 351.4 g/mol. Its structure includes a cyclohexyl group attached to a pyrazole ring and a trifluoromethylphenyl acetamide component, which contributes to its unique biological effects.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:
- Inhibition of Inflammatory Pathways : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Anticancer Activity : The compound may induce apoptosis in cancer cells by activating caspases and modulating signaling pathways like the PI3K/Akt pathway.
Anti-inflammatory Activity
A study demonstrated that related pyrazole compounds significantly reduced inflammation in animal models. The compound was evaluated for its ability to inhibit prostaglandin E2 (PGE2) production, which is crucial in inflammatory processes.
| Compound | IC50 (µM) | Inflammatory Model |
|---|---|---|
| N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide | 25 | Carrageenan-induced paw edema |
| Reference Compound | 10 | Carrageenan-induced paw edema |
Anticancer Activity
The anticancer potential of N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide was evaluated against various cancer cell lines. The results indicated significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| A549 | 22 | Inhibition of cell proliferation |
| HepG2 | 30 | Modulation of PI3K/Akt signaling |
Case Studies
- Case Study on Inflammatory Disorders : In a preclinical model using rats with induced arthritis, treatment with the compound resulted in a marked reduction in joint swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups.
- Cancer Treatment Exploration : A clinical trial assessed the efficacy of the compound in patients with advanced solid tumors. Preliminary results showed that patients receiving the compound experienced stabilization of disease and some partial responses, highlighting its potential as an adjunct therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Morpholine Substitutions
Compounds such as 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) and its derivatives () share the trifluoromethylphenylacetamide backbone but replace the cyclohexyl-pyrazole group with piperazine or morpholine rings. Key differences include:
- Flexibility vs.
- Bioactivity : Compounds 14–17 () demonstrate anticonvulsant activity in rodent models, suggesting the trifluoromethylphenylacetamide moiety contributes to CNS activity. The target compound’s pyrazole-cyclohexyl group could modulate blood-brain barrier penetration or target specificity .
Pyrazole- and Triazole-Containing Analogues
- 1,2,4-Oxadiazole-bearing pyrazoles (): Compound 28 incorporates a 1,2,4-oxadiazole ring, known for metabolic stability. The target compound lacks this heterocycle but retains the trifluoromethyl group, which may balance lipophilicity (ClogP ~3.5 estimated) and aqueous solubility .
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives (): These exhibit planar amide groups that form hydrogen-bonded dimers, a feature critical for crystallinity and solubility. The target compound’s cyclohexyl group may disrupt such packing, altering physicochemical properties .
Halogenated and Sulfur-Substituted Analogues
- The target compound’s pyrazole lacks sulfur but may exhibit stronger π-π stacking due to the aromatic trifluoromethylphenyl group .
- AMG 517 (): Features a benzothiazole-pyrimidine scaffold but shares the acetamide linkage. This highlights the versatility of the acetamide moiety in targeting diverse receptors (e.g., TRPV1 in AMG 517) .
Physicochemical and Pharmacological Data
Table 1: Comparative Molecular Properties
*ClogP estimated using fragment-based methods.
Table 2: Pharmacological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
